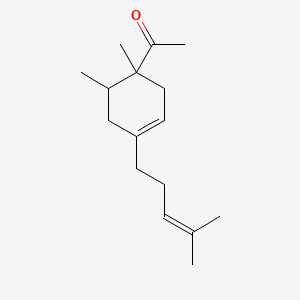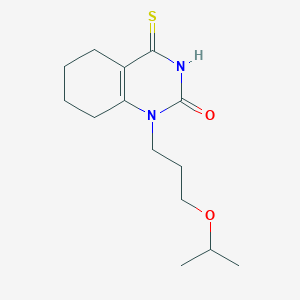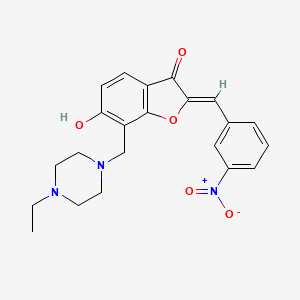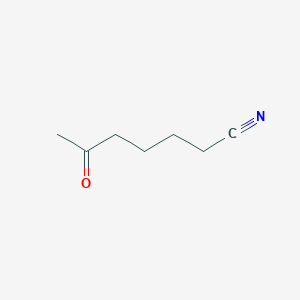
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DU-127090, is a urea derivative that has been studied for its potential as a therapeutic agent in various scientific research applications. This compound has been shown to have promising results in the treatment of various diseases and conditions, making it a valuable subject for scientific research.
作用機序
The mechanism of action of 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in cell signaling pathways. It also binds to the dopamine transporter and sigma-1 receptor, which are involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of cyclic AMP and cyclic GMP, which are involved in cell signaling pathways. It also increases the levels of dopamine and acetylcholine, which are neurotransmitters involved in the regulation of mood and cognition.
実験室実験の利点と制限
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several advantages for lab experiments, including its high potency and selectivity for specific receptors and enzymes. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One direction is to further study its potential as a therapeutic agent in various diseases and conditions. Another direction is to investigate its potential as a tool for studying cell signaling pathways and neurotransmitter systems. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop more efficient and cost-effective synthesis methods.
合成法
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 1-(3,4-dimethoxyphenyl)-2-nitroethene with 2,2-diethoxyethanol, followed by the reduction of the nitro group to an amine. The final step involves the reaction of the amine with isocyanate to form the final product, this compound.
科学的研究の応用
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have promising results in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.
特性
IUPAC Name |
1-(2,2-diethoxyethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-5-27-18(28-6-2)11-20-19(24)21-13-9-17(23)22(12-13)14-7-8-15(25-3)16(10-14)26-4/h7-8,10,13,18H,5-6,9,11-12H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPUBOHGHIICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2788328.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2788330.png)
![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2788332.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)


![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2788337.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B2788342.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2788345.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2788348.png)
